

# 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol molecular structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol

Cat. No.: B1373254

[Get Quote](#)

An In-depth Technical Guide Topic: **3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol**  
Molecular Structure

## Abstract

This technical guide provides a comprehensive analysis of **3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol**, a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. The strategic incorporation of bromine, fluorine, and a trifluoromethyl group onto the quinolin-4-one scaffold suggests a molecule designed for enhanced biological activity, metabolic stability, and target affinity. This document delves into its molecular structure, including its tautomeric nature, physicochemical properties, a proposed synthetic pathway, and detailed protocols for its analytical characterization. By synthesizing data from established chemical principles and analogous structures, this guide serves as a vital resource for researchers engaged in the discovery and development of novel therapeutics.

## Part 1: The Strategic Importance of the Quinolin-4-one Scaffold in Drug Discovery

### The Quinoline Core: A Privileged Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry.<sup>[1]</sup> Its rigid, planar structure and ability to engage in various non-covalent interactions

make it an ideal scaffold for designing molecules that bind to biological targets with high affinity. Quinolin-4-ones and their derivatives, in particular, are recognized for their extensive range of biological activities, including antibacterial, antimalarial, and anticancer properties.<sup>[2][3]</sup> To date, numerous drugs incorporating the quinolin-4-one motif have reached the market, underscoring its therapeutic relevance.<sup>[2]</sup>

## The Trifecta of Halogenation: Enhancing Molecular Properties

Modern drug design frequently employs fluorine and trifluoromethyl groups to optimize pharmacokinetic and pharmacodynamic profiles.

- **Trifluoromethyl (-CF<sub>3</sub>) Group:** The inclusion of a -CF<sub>3</sub> group, as seen at the 2-position of the target molecule, is a well-established strategy to enhance metabolic stability by blocking potential sites of oxidation.<sup>[4][5]</sup> Its strong electron-withdrawing nature can modulate the pK<sub>a</sub> of nearby functional groups, while its lipophilicity can improve membrane permeability and bioavailability.<sup>[4]</sup> In the context of quinolones, trifluoromethyl substitution has been shown to significantly boost antimalarial activity.<sup>[6]</sup>
- **Fluorine (-F) Atom:** A fluorine atom at the 6-position, a hallmark of the potent fluoroquinolone antibiotics, is known to enhance binding to bacterial DNA gyrase and broaden the spectrum of activity.<sup>[1][7]</sup> Its high electronegativity can alter the electronic distribution of the aromatic system, influencing target interactions and absorption.<sup>[7]</sup>
- **Bromine (-Br) Atom:** The bromine at the 3-position serves a dual purpose. It introduces steric bulk and alters the electronic landscape of the heterocyclic ring. Critically, it also provides a versatile synthetic handle for late-stage functionalization via cross-coupling reactions, allowing for the generation of diverse chemical libraries to explore structure-activity relationships (SAR).

## Part 2: Molecular Structure and Physicochemical Properties

### Structural Elucidation and Tautomerism

**3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol** exists in a tautomeric equilibrium with its keto form, 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one.[8] This keto-enol tautomerism is a characteristic feature of 4-hydroxyquinolines. The equilibrium generally favors the more stable keto form, which has significant implications for its hydrogen bonding capabilities and receptor interactions.

Caption: Keto-enol tautomerism of the title compound.

## Key Physicochemical Data

The fundamental properties of this molecule are critical for its handling, formulation, and prediction of its behavior in biological systems.

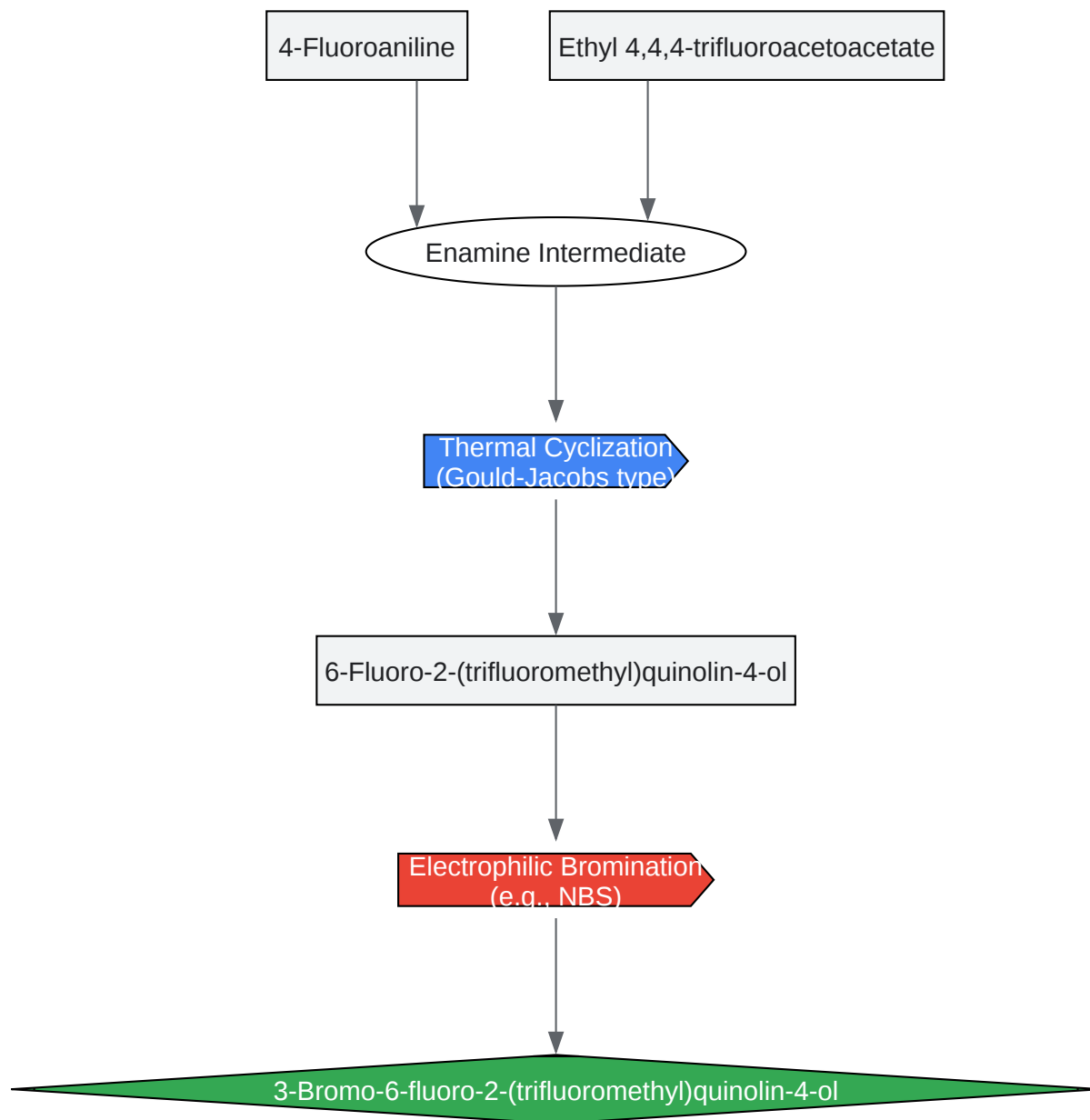
Property	Value	Source
CAS Number	1072944-66-1	[8]
Molecular Formula	C <sub>10</sub> H <sub>4</sub> BrF <sub>4</sub> NO	[8]
Molecular Weight	310.04 g/mol	[8]
Appearance	Solid	[8]
InChI Key	MCCSZUCEZSMGAJ-UHFFFAOYSA-N	[8]

## Part 3: Synthesis and Mechanistic Insights

While a specific, published synthesis for **3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol** is not detailed in the surveyed literature, a robust synthetic route can be proposed based on established quinoline synthesis methodologies, such as the Gould-Jacobs reaction or related cyclocondensations.[2]

## Proposed Retrosynthetic Analysis

The core of the strategy involves the cyclization of a suitably substituted aniline with a  $\beta$ -ketoester equivalent bearing the trifluoromethyl group. The bromine can be introduced either before or after the cyclization. A plausible retrosynthesis points to 4-fluoroaniline and an ethyl trifluoroacetoacetate derivative as key starting materials.



[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for the target molecule.

## Experimental Protocol: Cyclization to form 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol

This protocol describes the critical thermal cyclization step, a high-temperature intramolecular condensation that forms the quinoline core.

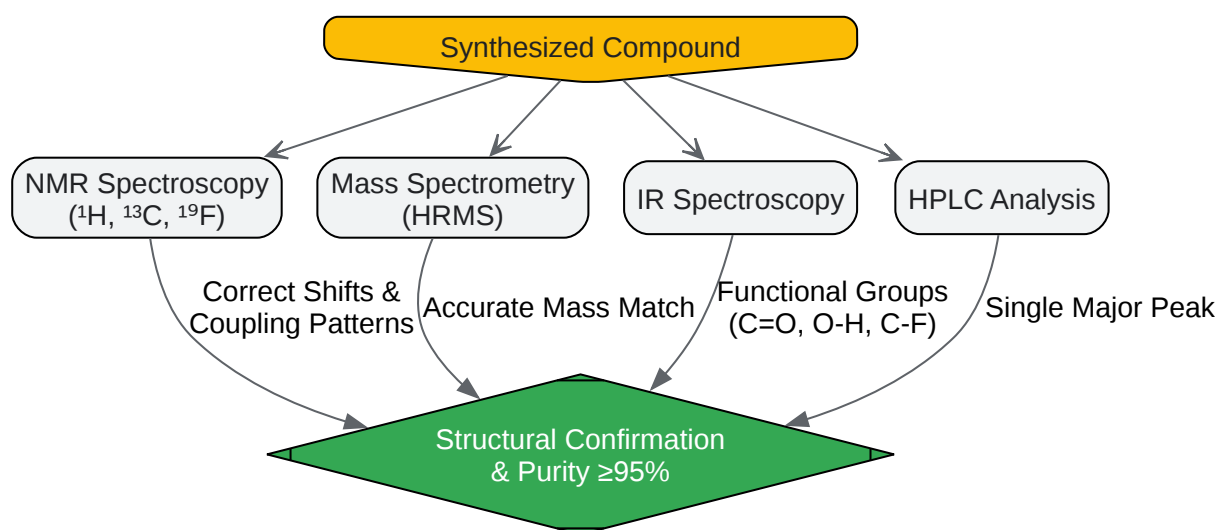
**Rationale:** The choice of a high-boiling, inert solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is crucial. It provides the high temperatures (typically >240 °C) required to drive the cyclization and subsequent elimination, while remaining non-reactive to the functional groups present.

### Methodology:

- **Reagent Preparation:** In a three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the enamine intermediate (1.0 eq), derived from 4-fluoroaniline and ethyl 4,4,4-trifluoroacetoacetate, with Dowtherm A (approx. 10 mL per gram of enamine).
- **Reaction Setup:** Place the flask in a sand bath or heating mantle and begin vigorous stirring.
- **Thermal Cyclization:** Heat the mixture rapidly to 250 °C. The reaction is typically monitored by the evolution of ethanol, which can be observed condensing. Maintain this temperature for 30-60 minutes.
- **Workup:** Allow the reaction mixture to cool to approximately 100 °C. Carefully add hexane or toluene to precipitate the product.
- **Isolation:** Cool the suspension to room temperature, and then in an ice bath. Collect the precipitated solid by vacuum filtration.
- **Purification:** Wash the crude solid extensively with hexane to remove residual Dowtherm A. The product, 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol, can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

## Part 4: Analytical Characterization: A Self-Validating System

Confirming the structure and purity of the final compound requires a multi-pronged analytical approach. Each technique provides orthogonal data, creating a self-validating system that ensures the identity and quality of the material.



[Click to download full resolution via product page](#)

Caption: Integrated workflow for analytical characterization.

## Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

**Rationale:** NMR is the most powerful tool for unambiguous structure elucidation. <sup>1</sup>H NMR confirms the proton environment, <sup>13</sup>C NMR maps the carbon skeleton, and <sup>19</sup>F NMR is essential for verifying the integrity and position of the trifluoromethyl group.

**Methodology:**

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>, which is effective for solubilizing heterocyclic compounds and observing exchangeable protons).

- <sup>1</sup>H NMR Acquisition: Acquire a proton spectrum. Expect to see signals in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the benzene ring. The coupling patterns (e.g., doublet of doublets) will be indicative of their positions relative to the fluorine atom. A broad singlet at high chemical shift (>11 ppm) would correspond to the N-H or O-H proton, confirming the presence of the tautomeric system.
- <sup>13</sup>C NMR Acquisition: Acquire a carbon spectrum. Expect around 10 distinct signals. Key signals would include the carbonyl carbon (C4) around 170-180 ppm, carbons attached to fluorine showing large C-F coupling constants, and the carbon of the -CF<sub>3</sub> group appearing as a quartet due to C-F coupling.
- <sup>19</sup>F NMR Acquisition: Acquire a fluorine spectrum. Expect two signals: a singlet corresponding to the trifluoromethyl group and another signal for the fluorine atom at the C6 position.

## Protocol: High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides an exact mass measurement, allowing for the unambiguous determination of the elemental formula. The isotopic pattern for bromine (<sup>19</sup>Br and <sup>81</sup>Br in an approximate 1:1 ratio) provides a definitive signature.

Methodology:

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Data Acquisition: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.
- Data Analysis: Look for the molecular ion peak [M+H]<sup>+</sup>. The measured mass should be within 5 ppm of the calculated exact mass for C<sub>10</sub>H<sub>5</sub>BrF<sub>4</sub>NO<sup>+</sup>. The presence of a peak at [M+2+H]<sup>+</sup> with nearly equal intensity will confirm the presence of a single bromine atom.

## Part 5: Potential Applications and Future Directions

The unique combination of structural motifs in **3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol** makes it a highly compelling candidate for drug discovery programs.

- Antimicrobial Agents: The fluoroquinolone heritage of the C6-fluoro quinolone core suggests a strong potential for antibacterial activity, possibly through the inhibition of bacterial topoisomerases.[7]
- Anticancer Therapeutics: Many quinoline derivatives exhibit cytotoxic effects against cancer cell lines.[2] The -CF<sub>3</sub> group could enhance cell permeability and inhibit key signaling kinases.
- Antimalarial Compounds: The demonstrated success of trifluoromethylated quinolones against Plasmodium strains makes this compound a candidate for antimalarial research.[6]

The bromine at the C3 position is a key asset for future work, enabling medicinal chemists to use it as an anchor point for Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions to build a library of analogues for extensive SAR studies.

## References

- Quinolin-4-ones: Methods of Synthesis and Applic
- Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review - PubMed. [Link]
- Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications - International Journal of Chemical Studies. [Link]
- Fluorine in drug discovery: Role, design and case studies. [Link]
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. [Link]
- Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC - NIH. [Link]
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [Link]
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. [Link]
- Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang<sup>1</sup>, Yuping Guo<sup>1</sup>, a, Linxiao Wang<sup>1</sup>, Yiqiang OuYang<sup>1</sup>, QinQin Wang<sup>1</sup>, Wufu Zhu<sup>1,b</sup> -

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).



## Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol [cymitquimica.com]
- To cite this document: BenchChem. [3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1373254#3-bromo-6-fluoro-2-trifluoromethyl-quinolin-4-ol-molecular-structure]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)